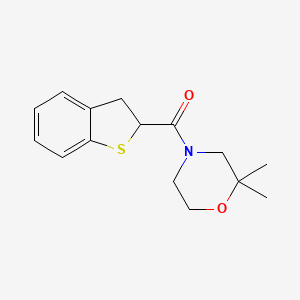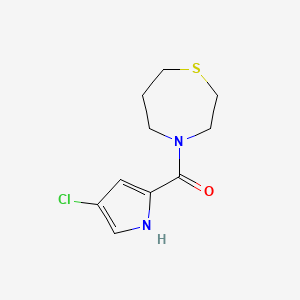
N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in an increase in inhibitory neurotransmission, which can lead to a reduction in seizures, anxiety, and pain.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can result in an increase in inhibitory neurotransmission, leading to a reduction in seizures, anxiety, and pain. This compound has also been shown to have anxiolytic and analgesic properties.
Advantages and Limitations for Lab Experiments
The advantages of using N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide in lab experiments include its potency and selectivity as a GABA aminotransferase inhibitor. Its ability to increase the levels of GABA in the brain can be used to study the role of GABAergic neurotransmission in various neurological and psychiatric disorders. However, the complex synthesis process and the need for expertise in organic chemistry can be a limitation for lab experiments.
Future Directions
There are several future directions for the research on N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide. One potential direction is the development of new analogs with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of addiction and alcoholism. Further research is also needed to understand the long-term effects of this compound on the brain and its potential for neuroprotection.
Synthesis Methods
N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide can be synthesized using a multistep process involving the reaction of various reagents. The synthesis involves the use of protected intermediates and the final product is obtained after several purification steps. The synthesis of this compound is a complex process and requires expertise in organic chemistry.
Scientific Research Applications
N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Research has shown that this compound has anticonvulsant, anxiolytic, and analgesic properties. It has also been shown to have potential in the treatment of addiction and alcoholism. This compound has been tested in animal models for its efficacy in treating epilepsy, anxiety, and pain.
properties
IUPAC Name |
N-cyclopropyl-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12(16(19)17-15-6-7-15)18-10-8-13-4-2-3-5-14(13)9-11-18/h2-5,12,15H,6-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIKGELZAJBXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N2CCC3=CC=CC=C3CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553651.png)
![1-[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7553652.png)
![Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone](/img/structure/B7553662.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone](/img/structure/B7553663.png)

![2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B7553672.png)
![3-[2-(3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7553675.png)

![[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7553691.png)
![6-chloro-4-N-[2-(2-phenylphenoxy)ethyl]pyrimidine-2,4-diamine](/img/structure/B7553708.png)
![methyl N-[2-[ethyl-[2-(methylamino)-2-oxoethyl]amino]-2-oxoethyl]-N-methylcarbamate](/img/structure/B7553711.png)
![[2-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone](/img/structure/B7553738.png)
![1-[2-(4-Chlorophenyl)azepan-1-yl]ethanone](/img/structure/B7553742.png)
![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(1,4-thiazepan-4-yl)methanone](/img/structure/B7553749.png)